(5-Bromo-3-fluorothiophen-2-yl)methanamine
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Overview
Description
(5-Bromo-3-fluorothiophen-2-yl)methanamine is an organic compound that belongs to the class of heterocyclic amines. This compound features a thiophene ring substituted with bromine and fluorine atoms, as well as a methanamine group. The presence of these substituents imparts unique chemical properties and reactivity, making it a valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-fluorothiophen-2-yl)methanamine typically involves the following steps:
Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Fluorination: The brominated thiophene is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The final step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction using a suitable amine source like ammonia or methylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-fluorothiophen-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-3-fluorothiophen-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (5-Bromo-3-fluorothiophen-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-3-chlorothiophen-2-yl)methanamine
- (5-Bromo-3-iodothiophen-2-yl)methanamine
- (5-Bromo-3-methylthiophen-2-yl)methanamine
Uniqueness
Compared to similar compounds, (5-Bromo-3-fluorothiophen-2-yl)methanamine offers a unique combination of bromine and fluorine substituents. This combination can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C5H5BrFNS |
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Molecular Weight |
210.07 g/mol |
IUPAC Name |
(5-bromo-3-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C5H5BrFNS/c6-5-1-3(7)4(2-8)9-5/h1H,2,8H2 |
InChI Key |
QYFVFDKWIWLDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)CN)Br |
Origin of Product |
United States |
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